

# An In-depth Technical Guide to Oxirene and its Isomers

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## Compound of Interest

Compound Name: Oxirene

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## Abstract

**Oxirene** ( $c\text{-C}_2\text{H}_2\text{O}$ ), a highly strained, antiaromatic heterocyclic compound, represents one of the most enigmatic transients in organic chemistry. Its fleeting existence and that of its isomers on the  $\text{C}_2\text{H}_2\text{O}$  potential energy surface are critical to understanding fundamental reaction mechanisms, including the Wolff rearrangement and certain ozonolysis pathways. This guide provides a comprehensive technical overview of **oxirene** and its primary isomers—ketene, ethynol, and formylmethylene. It consolidates data from high-level computational studies and experimental matrix isolation techniques, presenting quantitative data, detailed experimental methodologies, and reaction pathways to serve as a foundational resource for researchers in physical organic chemistry, spectroscopy, and computational chemistry.

## Introduction to the $\text{C}_2\text{H}_2\text{O}$ Potential Energy Surface

The  $\text{C}_2\text{H}_2\text{O}$  stoichiometry gives rise to several isomeric structures, each occupying a distinct position on a complex potential energy surface. The global minimum is the highly stable ketene (ethenone). Other key isomers include the high-energy cyclic **oxirene**, the unstable tautomer ethynol, and the carbene intermediate formylmethylene. The study of these species has been propelled by the synergy between advanced computational chemistry, which can predict their structures and energetics, and matrix isolation spectroscopy, which allows for their experimental trapping and characterization at cryogenic temperatures.<sup>[1][2]</sup> Understanding the

interconversion and reactivity of these isomers is crucial, as they are often invoked as transient intermediates in significant organic reactions.

## Molecular Structures and Energetics

Quantum chemical calculations have been indispensable in determining the geometries and relative stabilities of  $C_2H_2O$  isomers. **Oxirene**'s high ring strain and  $4\pi$  electron system render it antiaromatic and energetically unfavorable.[3] The most stable isomer is ketene, followed by ethynol, formylmethylene, and finally the highly unstable **oxirene**.

## Quantitative Data: Relative Energies and Ionization Energies

The following table summarizes the relative energies ( $\Delta E$ ) and adiabatic ionization energies (IE) for the key  $C_2H_2O$  isomers, calculated at the CCSD(T)/CBS level with anharmonic corrections to the zero-point vibrational energy (ZPVE).[4]

Isomer	Structure	Point Group	Electronic State	$\Delta E$ (kJ/mol)	Adiabatic IE (eV)
Ketene	$H_2C=C=O$	$C_{2v}$	$^1A_1$	0.0	9.53 - 9.61
Ethynol	$HC\equiv COH$	$C_s$	$^1A'$	151.5	9.95 - 10.03
Formylmethylene (triplet)	$HC(O)CH$	$C_s$	$^3A''$	291.8	6.30 - 6.38
Formylmethylene (singlet)	$HC(O)CH$	$C_s$	$^1A'$	312.6	-
Oxirene	$c-C_2H_2O$	$C_{2v}$	$^1A_1$	332.4	8.58 - 8.66

## Quantitative Data: Molecular Geometries

The geometries of the isomers have been optimized using high-level computational methods. The table below presents key bond lengths and angles.[4]

Molecule	Parameter	Value (Å or °)	Parameter	Value (Å or °)
Oxirene	$r(\text{C}=\text{C})$	1.293	$\angle(\text{HCC})$	148.8
	$r(\text{C}-\text{O})$	1.465		
	$r(\text{C}-\text{H})$	1.076		
Ketene	$r(\text{C}=\text{C})$	1.314	$\angle(\text{HCH})$	122.3
	$r(\text{C}=\text{O})$	1.162		
	$r(\text{C}-\text{H})$	1.077		
Ethyne	$r(\text{C}\equiv\text{C})$	1.201	$\angle(\text{COH})$	108.9
	$r(\text{C}-\text{O})$	1.332	$\angle(\text{CCH})$	178.9
	$r(\text{C}-\text{H})$	1.061		
	$r(\text{O}-\text{H})$	0.962		
Formylmethylene (singlet)	$r(\text{C}-\text{C})$	1.449	$\angle(\text{HCC})$	114.3
	$r(\text{C}=\text{O})$	1.196	$\angle(\text{CCO})$	120.3
	$r(\text{C}-\text{H})$ aldehydic	1.101	$\angle(\text{CCH})$ carbene	134.1
	$r(\text{C}-\text{H})$ carbene	1.096		

## Quantitative Data: Vibrational Frequencies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a primary tool for identifying these isomers in matrix isolation experiments. The table below lists key calculated anharmonic vibrational frequencies.

Molecule	Vibrational Mode	Symmetry	Frequency (cm <sup>-1</sup> )	Description
Oxirene	$\nu_1$	$a_1$	3165	Symmetric C-H Stretch
	$\nu_2$	$a_1$	1790	C=C Stretch
	$\nu_5$	$b_2$	3155	Antisymmetric C-H Stretch
	$\nu_7$	$b_1$	950	Ring Breathing/CH Bend
Ketene	$\nu_1$	$a_1$	3065	Symmetric CH <sub>2</sub> Stretch
	$\nu_2$	$a_1$	2152	Antisymmetric C=C=O Stretch
	$\nu_3$	$a_1$	1388	CH <sub>2</sub> Scissoring
	$\nu_4$	$b_1$	1147	Symmetric C=C=O Stretch
	$\nu_5$	$b_2$	3166	Antisymmetric CH <sub>2</sub> Stretch
Ethynol	$\nu_1$	$a'$	3620	O-H Stretch
	$\nu_2$	$a'$	3320	C-H Stretch
	$\nu_3$	$a'$	2180	C≡C Stretch
Formylmethylene (singlet)	$\nu_1$	$a'$	3150	C-H Stretch (Carbene)
	$\nu_2$	$a'$	2850	C-H Stretch (Aldehyde)
	$\nu_3$	$a'$	1650	C=O Stretch

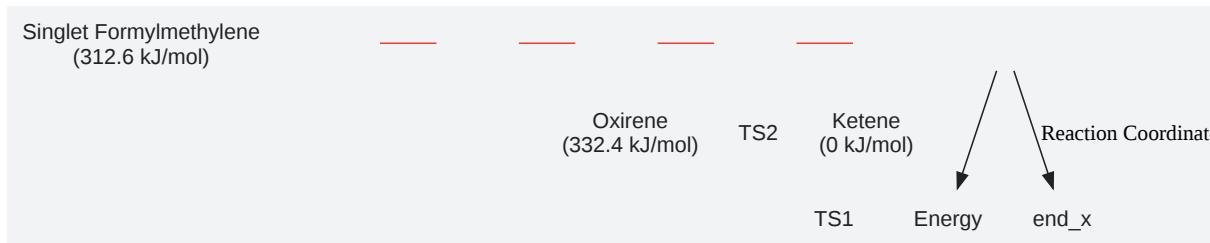
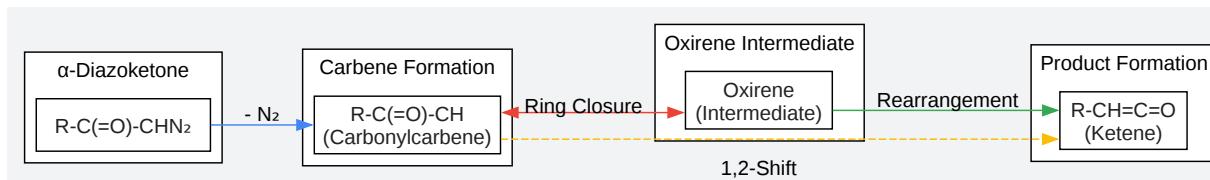
(Note: Vibrational frequencies are compiled from various computational studies and represent theoretical values. Experimental values may shift due to matrix effects.)

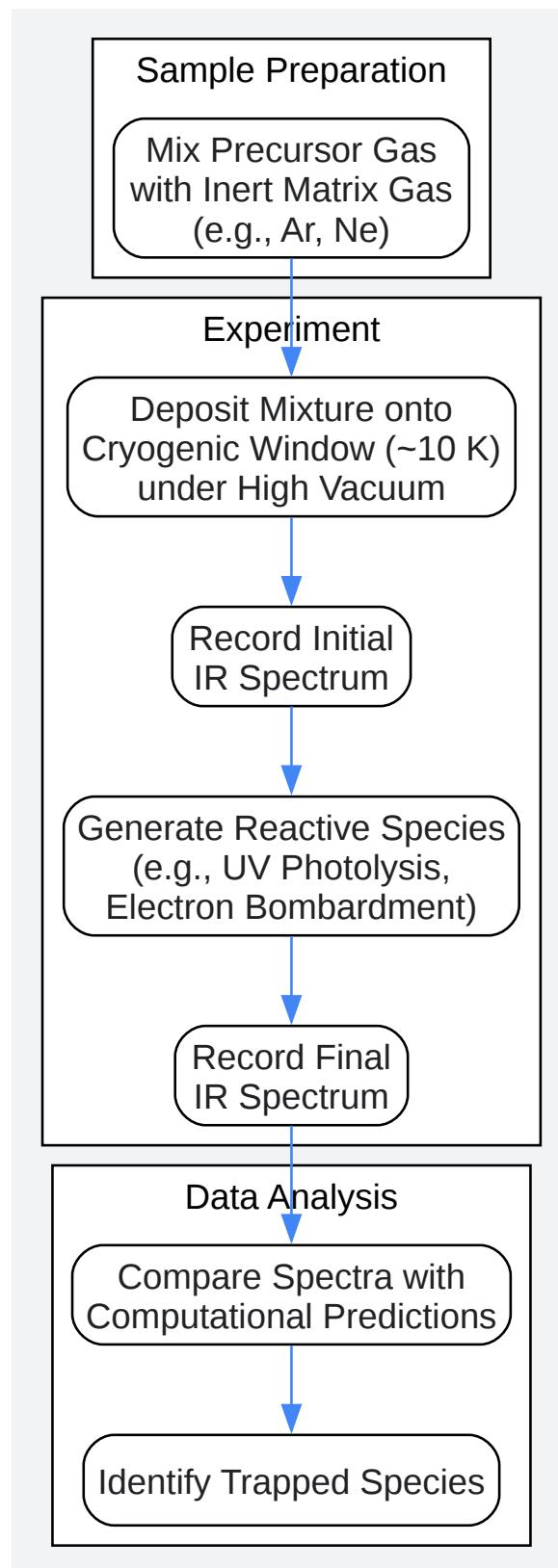
## Key Reaction Pathways and Interconversions

The isomers of  $C_2H_2O$  are interconnected through low-energy pathways, making them key participants in several reaction mechanisms.

### The Wolff Rearrangement

The Wolff rearrangement converts an  $\alpha$ -diazoketone into a ketene.<sup>[5]</sup> A stepwise mechanism is supported by isotopic labeling studies, which suggest the intermediacy of a carbonylcarbene that can ring-close to form an **oxirene**.<sup>[3][6]</sup> The **oxirene** can then reopen to either the original carbene or an isotopically scrambled version, which then rearranges to the final ketene product. This pathway explains the observed isotopic scrambling.





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